Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-, also known as tert-butyl(2-methoxyphenyl)diazene, is an organic compound with the molecular formula C11H16N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. Diazene compounds are known for their diverse applications in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- typically involves the reaction of tert-butylamine with 2-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the formation of the nitrogen-nitrogen double bond.
Industrial Production Methods
Industrial production of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- involves the interaction of the nitrogen-nitrogen double bond with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The aromatic ring and tert-butyl group influence the reactivity and selectivity of the compound in different pathways.
Comparison with Similar Compounds
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Another diazene compound with similar structural features but different reactivity and applications.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A related compound with different substituents on the aromatic ring, leading to distinct chemical properties.
Uniqueness
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- is unique due to the presence of both the tert-butyl and 2-methoxyphenyl groups, which confer specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and materials science.
Properties
CAS No. |
832077-02-8 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
tert-butyl-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-12-9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 |
InChI Key |
BOSYCVTZFVNVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.